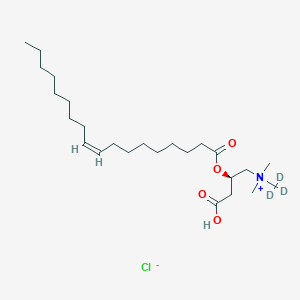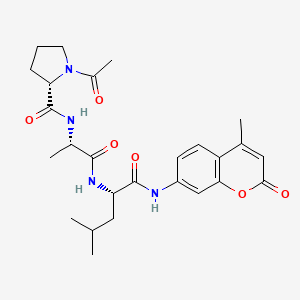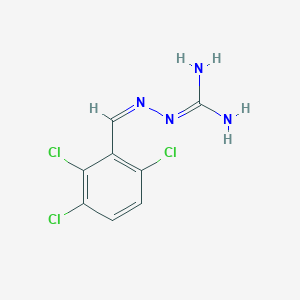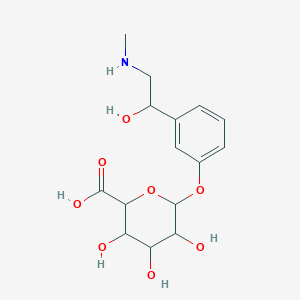
Thallous cation TL-201
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thallous cation Tl-201 is a radioactive isotope of thallium, primarily used in the field of nuclear medicine. It is commonly utilized in diagnostic imaging, particularly for myocardial perfusion imaging to assess coronary artery disease. Thallium-201 mimics the biological behavior of potassium, making it useful for imaging purposes .
Preparation Methods
Thallous cation Tl-201 is produced in a cyclotron by bombarding thallium-203 with protons . The resulting thallium-201 is then chemically processed to form thallous chloride Tl-201, which is supplied as a sterile, non-pyrogenic solution for intravenous administration . The pH of the solution is adjusted with hydrochloric acid or sodium hydroxide, and it is made isotonic with sodium chloride .
Chemical Reactions Analysis
Thallous cation Tl-201 undergoes various chemical reactions, including:
Oxidation: Thallous cation can be oxidized to thallic cation (Tl^3+).
Reduction: Thallic cation can be reduced back to thallous cation.
Substitution: Thallous cation can participate in substitution reactions, where it replaces other cations in compounds.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and other oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Thallous cation Tl-201 has several scientific research applications:
Medical Imaging: It is widely used in myocardial perfusion imaging to diagnose coronary artery disease and assess myocardial viability.
Tumor Imaging: Thallium-201 is also used for tumor imaging, particularly for detecting primary and metastatic tumors.
Parathyroid Imaging: It helps in localizing sites of parathyroid hyperactivity in patients with elevated serum calcium and parathyroid hormone levels.
Mechanism of Action
Thallous cation Tl-201 accumulates in viable myocardial cells in a manner similar to potassium. It is taken up by the sodium-potassium ATPase pump, which is active in healthy myocardial cells . This allows for the visualization of areas with reduced or absent perfusion, indicating myocardial infarction or ischemia .
Comparison with Similar Compounds
Thallous cation Tl-201 is unique due to its specific use in diagnostic imaging. Similar compounds include:
Thallium-202: Another isotope of thallium used in medical imaging.
Technetium-99m: A widely used radiopharmaceutical for various types of diagnostic imaging.
Iodine-123: Used in nuclear medicine for imaging and functional studies of the thyroid gland.
This compound stands out due to its specific uptake mechanism and its effectiveness in myocardial perfusion imaging .
Properties
Molecular Formula |
Tl+ |
|---|---|
Molecular Weight |
200.9708 g/mol |
IUPAC Name |
thallium-201(1+) |
InChI |
InChI=1S/Tl/q+1/i1-3 |
InChI Key |
ZLUSCZLCHQSJRU-OIOBTWANSA-N |
Isomeric SMILES |
[201Tl+] |
Canonical SMILES |
[Tl+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-[(7aS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B10795537.png)
![N-(2-amino-3-methylpentanoyl)-N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]-1-[2-(methylamino)-3-[6-(piperazine-1-carbonyl)-6-(2H-pyridine-1-carbonyl)cyclohexa-1,3-dien-1-yl]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B10795539.png)
![(Z)-7-[(1R,4S,5R,6S)-5-[(E,3R)-3-Hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B10795543.png)
![3-(2-chlorobenzo[c][1]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine](/img/structure/B10795545.png)


![N-[[(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B10795555.png)
![7-[2-(3-Hydroxy-4-phenoxybut-1-enyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B10795560.png)





![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B10795614.png)
